6-(4-ethoxyphenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
6-(4-ethoxyphenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a heterocyclic compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of an ethoxyphenyl group, a methyl group, a phenyl group, and a sulfanyl group attached to a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step reactions. One common synthetic route starts with the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-ethoxyphenyl-3-buten-2-one. This intermediate is then reacted with thiourea and an appropriate amine under acidic conditions to yield the desired dihydropyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxyphenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as a therapeutic agent due to its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with various molecular targets. It is believed to exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways
Comparison with Similar Compounds
Similar Compounds
8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Another compound with an ethoxyphenyl group, known for its adenosine receptor antagonistic properties.
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: A triazole derivative with similar structural features.
Uniqueness
6-(4-ethoxyphenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanyl group, in particular, provides unique opportunities for further functionalization and derivatization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H21N3O2S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H21N3O2S/c1-3-25-16-11-9-14(10-12-16)18-17(13(2)21-20(26)23-18)19(24)22-15-7-5-4-6-8-15/h4-12,18H,3H2,1-2H3,(H,22,24)(H2,21,23,26) |
InChI Key |
MADIDBPXMPACOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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